molecular formula C33H43N5O4S B561960 Desthiazolylmethyl Ritonavir CAS No. 256328-82-2

Desthiazolylmethyl Ritonavir

Cat. No. B561960
CAS RN: 256328-82-2
M. Wt: 605.798
InChI Key: YIFUFODEQQNFLV-AMEOFWRWSA-N
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Description

Desthiazolylmethyl Ritonavir is a compound with the molecular formula C33 H43 N5 O4 S and a molecular weight of 605.79 . It is a member of the Ritonavir API family .


Synthesis Analysis

The synthesis of Ritonavir, which is closely related to Desthiazolylmethyl Ritonavir, involves a process that permits the preparation of Ritonavir with only five intermediate stages using the same starting materials as those used in the process described in WO 94/14436 . This process is particularly satisfactory from the point of view of environmental impact because nearly all of the carbon atoms used are subsequently incorporated in the final molecule . Another synthesis process includes the condensation between benzylamino alcohol and valine NCA to obtain valyl benzylamino alcohol .


Molecular Structure Analysis

The molecular structure of Ritonavir, which is closely related to Desthiazolylmethyl Ritonavir, has been analyzed using quantum mechanics (QM) and empirical force fields . The form I conformation is more stable and polarized with more efficient intermolecular packing, lower void space, and higher density .


Chemical Reactions Analysis

Ritonavir is a potent CYP3A inhibitor that increases peak and trough plasma drug concentrations of other protease inhibitors such as Paritaprevir and overall drug exposure . It is also a potent mechanism-based inactivator, which irreversibly blocks CYP3A4 .


Physical And Chemical Properties Analysis

Desthiazolylmethyl Ritonavir is a base-catalyzed degradation product of the HIV protease inhibitor Ritonavir . It is part of the Ritonavir API family .

Scientific Research Applications

I have conducted a search for the scientific research applications of “Desthiazolylmethyl Ritonavir,” but the available information is limited. The compound is identified as a base-catalyzed degradation product of the HIV protease inhibitor ritonavir and is used as a reference material in research for analytical standards . Unfortunately, detailed applications in specific fields are not provided in the search results.

Mechanism of Action

Target of Action

Desthiazolylmethyl Ritonavir is a derivative of Ritonavir, which is an HIV protease inhibitor . The primary target of Ritonavir is the HIV-1 protease enzyme . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, as it cleaves the structural and replicative proteins that arise from major HIV genes .

Mode of Action

Ritonavir inhibits the HIV-1 protease enzyme, preventing it from cleaving the viral Gag-Pol polyprotein precursors into individual functional proteins . This inhibition results in the production of noninfectious, immature viral particles . As a result, the replication of the HIV-1 virus within the host cells is interrupted .

Biochemical Pathways

Ritonavir is a potent inhibitor of the cytochrome P450 (CYP) 3A4 enzyme . This enzyme plays a significant role in the metabolism of various substances, including many drugs . By inhibiting CYP3A4, Ritonavir can increase the peak and trough plasma drug concentrations of other protease inhibitors, enhancing their overall exposure .

Pharmacokinetics

The pharmacokinetics of Ritonavir involves its absorption, distribution, metabolism, and excretion (ADME). Ritonavir is well-absorbed after oral administration and is extensively metabolized in the liver, primarily by CYP3A . It has a high degree of protein binding and a large volume of distribution . The elimination of Ritonavir is influenced by factors such as body weight and the presence of other drugs .

Result of Action

The inhibition of the HIV-1 protease enzyme by Ritonavir results in the production of noninfectious, immature viral particles . This interrupts the replication of the HIV-1 virus within the host cells, thereby reducing the viral load and slowing the progression of the disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ritonavir. For instance, the presence of other drugs can affect its pharmacokinetics, as Ritonavir is a potent inhibitor of CYP3A4, an enzyme involved in the metabolism of many drugs . Additionally, genetic variants can influence the pharmacokinetics of Ritonavir, affecting its clearance and elimination .

Safety and Hazards

Desthiazolylmethyl Ritonavir is suspected of causing cancer and damaging fertility or the unborn child . It should be handled in accordance with good industrial hygiene and safety practice .

Future Directions

Ritonavir is used in combination with other drugs to treat coronavirus disease 2019 (COVID-19) in patients at risk for progressing into a severe form of the disease, such as nirmatrelvir . This suggests potential future directions for Desthiazolylmethyl Ritonavir in the treatment of COVID-19.

properties

IUPAC Name

(2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N5O4S/c1-21(2)29(37-32(40)38(5)19-26-20-43-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28-27(36-33(41)42-28)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29H,16-19H2,1-5H3,(H,34,39)(H,36,41)(H,37,40)/t25-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFUFODEQQNFLV-AMEOFWRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2C(NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C[C@H]2[C@@H](NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180311
Record name Desthiazolylmethyl ritonavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desthiazolylmethyl Ritonavir

CAS RN

256328-82-2
Record name Desthiazolylmethyl ritonavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256328822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desthiazolylmethyl ritonavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESTHIAZOLYLMETHYL RITONAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J289RGF13S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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